molecular formula C17H14N2O3 B2442259 (2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid CAS No. 872108-06-0

(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid

Cat. No.: B2442259
CAS No.: 872108-06-0
M. Wt: 294.30 g/mol
InChI Key: UGISWITUTBOCEB-UHFFFAOYSA-N
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Description

(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid is a compound that features an imidazo[1,2-a]pyridine moiety, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.

Chemical Reactions Analysis

(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

872108-06-0

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[4-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H14N2O3/c20-17(21)9-6-13-4-7-15(8-5-13)22-12-14-11-19-10-2-1-3-16(19)18-14/h1-11H,12H2,(H,20,21)

InChI Key

UGISWITUTBOCEB-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=CC(=O)O

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=CC(=O)O

solubility

not available

Origin of Product

United States

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